REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)([O-])=O.Cl>[Fe].C(O)C>[N:8]1([CH2:7][C:6]2[CH:5]=[C:4]([NH2:1])[CH:16]=[CH:15][CH:14]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1
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Name
|
|
Quantity
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12.7 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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40 g
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Type
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catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250-mL, three-neck, round bottomed flask equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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reflux condensor
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Type
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TEMPERATURE
|
Details
|
The resulting suspension was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
to cool
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Type
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FILTRATION
|
Details
|
filtered through a pad of CELITE® 521
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
the residue diluted with water (100 mL)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC=1C=C(C=CC1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |